2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of pyridazine and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridazine moiety. One common method includes the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. Subsequent reactions with hydrazine derivatives can introduce the pyridazine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the thiazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone have similar biological activities and are used in medicinal chemistry.
Thiazole Derivatives: Thiazole-based compounds are known for their antimicrobial and anticancer properties
Uniqueness
2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of pyridazine and thiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5N3O2S |
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Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-pyridazin-3-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)6-4-9-7(14-6)5-2-1-3-10-11-5/h1-4H,(H,12,13) |
InChI Key |
QGYDFPNQPXMCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
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